molecular formula C14H11ClN2O4 B11018017 N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide

N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B11018017
M. Wt: 306.70 g/mol
InChI Key: WRLHWNCVQKIPMG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorophenyl group, a 4-methoxy group, and a 3-nitro group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 3-chloroaniline with 4-methoxy-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: The major product formed is the corresponding nitro compound.

    Reduction: The major product formed is the corresponding amine compound.

    Substitution: The major products formed depend on the nucleophile used in the reaction.

Scientific Research Applications

N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both the methoxy and nitro groups on the benzamide core. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds. The presence of the methoxy group can influence the compound’s solubility and reactivity, while the nitro group can contribute to its biological activity.

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-6-5-9(7-12(13)17(19)20)14(18)16-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,18)

InChI Key

WRLHWNCVQKIPMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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